(1H-pyrazolo[3,4-b]pyridin-3-ylmethyl)amine dihydrochloride
Description
Properties
IUPAC Name |
2H-pyrazolo[3,4-b]pyridin-3-ylmethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4.2ClH/c8-4-6-5-2-1-3-9-7(5)11-10-6;;/h1-3H,4,8H2,(H,9,10,11);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNNMOQLDBPOIRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2N=C1)CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-pyrazolo[3,4-b]pyridin-3-ylmethyl)amine dihydrochloride typically involves the formation of the pyrazolo[3,4-b]pyridine core followed by functionalization at the 3-position. One common method involves the cyclization of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles under Friedel–Crafts-type alkylation/cyclization conditions. This reaction proceeds efficiently, yielding the desired pyrazolo[3,4-b]pyridine analogues with high enantioselectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(1H-pyrazolo[3,4-b]pyridin-3-ylmethyl)amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the pyrazolo[3,4-b]pyridine core
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
(1H-pyrazolo[3,4-b]pyridin-3-ylmethyl)amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: The compound is utilized in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of (1H-pyrazolo[3,4-b]pyridin-3-ylmethyl)amine dihydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .
Comparison with Similar Compounds
Key Research Findings
- Bioactivity : The target compound’s fused pyrazolo-pyridine core demonstrates superior enzyme-binding affinity compared to pyrazolo-pyrimidines (Compound 1) due to enhanced π-π stacking .
- Solubility: Dihydrochloride salts (target compound, Compound 3) exhibit 2–3× higher aqueous solubility than mono-hydrochloride (Compound 2) or non-salt forms (Compound 1) .
- Synthetic Complexity : The iodinated pyrimidine in Compound 1 requires multi-step halogenation, whereas the target compound’s synthesis focuses on alkylation and salt formation .
Biological Activity
(1H-pyrazolo[3,4-b]pyridin-3-ylmethyl)amine dihydrochloride is a heterocyclic compound belonging to the pyrazolopyridine family. Its unique bicyclic structure consists of a pyrazole ring fused to a pyridine ring, which is further functionalized with a methylamine group and exists as a dihydrochloride salt. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
The molecular formula of (1H-pyrazolo[3,4-b]pyridin-3-ylmethyl)amine dihydrochloride is , and it has a molecular weight of approximately 201.09 g/mol. The dihydrochloride form increases its solubility in water, making it suitable for various biological assays.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
- Receptor Modulation : The compound can act as an agonist or antagonist, influencing various cellular pathways and potentially modulating the activity of cyclin-dependent kinases (CDKs) and other receptors.
Biological Activities
Recent studies have highlighted several biological activities associated with (1H-pyrazolo[3,4-b]pyridin-3-ylmethyl)amine dihydrochloride:
Anticancer Activity
Research indicates that derivatives of pyrazolo[3,4-b]pyridines exhibit significant anticancer properties. For instance:
- Inhibition of CDK2 and CDK9 : Compounds derived from this scaffold have shown IC50 values of 0.36 µM for CDK2 and 1.8 µM for CDK9, demonstrating potent inhibitory effects on these kinases involved in cell cycle regulation .
- Cell Proliferation Inhibition : Studies have reported that certain derivatives exhibit excellent in-vitro inhibition of cellular proliferation in human tumor cell lines such as HeLa and HCT116 .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Pyrazolo[3,4-b]pyridines have shown effectiveness against various bacterial strains, indicating potential applications in treating infections.
Case Studies
- Study on Anticancer Properties : A study demonstrated that a derivative of (1H-pyrazolo[3,4-b]pyridin-3-ylmethyl)amine dihydrochloride exhibited selective inhibition against CDK2 with a significant selectivity index over CDK9. This selectivity is crucial for minimizing side effects in cancer therapy .
- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of several pyrazolo[3,4-b]pyridine derivatives against Gram-positive and Gram-negative bacteria. Compounds showed varying degrees of inhibition, suggesting that structural modifications can enhance activity .
Comparison with Related Compounds
| Compound Name | Structure Type | Notable Biological Activity |
|---|---|---|
| (1H-pyrazolo[3,4-b]pyridin-3-ylmethyl)amine dihydrochloride | Pyrazolopyridine | Anticancer (CDK inhibition), Antimicrobial |
| 1H-Pyrazolo[3,4-b]pyridine | Core structure | General enzyme inhibition |
| Pyrazolo[3,4-c]pyridine | Isomer | Varying biological activities |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (1H-pyrazolo[3,4-b]pyridin-3-ylmethyl)amine dihydrochloride, and how do reaction conditions influence yield and purity?
- Methodology :
- Cyclocondensation : React pyridine derivatives with hydrazines under acidic conditions to form the pyrazolo[3,4-b]pyridine core. For example, 6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine is synthesized via condensation with orthochloropropionic anhydride and sulfuric acid .
- Functionalization : Introduce the methylamine side chain via nucleophilic substitution or reductive amination. Optimize solvent polarity (e.g., isopropanol or ethyl acetate) and temperature (60–100°C) to enhance coupling efficiency .
- Salt Formation : Convert the free base to the dihydrochloride salt using HCl gas or concentrated HCl in anhydrous ethanol, ensuring stoichiometric control to avoid impurities .
- Critical Factors :
- Catalyst choice (e.g., HATU for amide coupling) and reaction time (8–24 hours) significantly impact yield (typically 60–85%) .
- Purity (>95%) is achieved through recrystallization or column chromatography with silica gel (ethyl acetate/hexane gradients) .
Q. How should researchers characterize the purity and structural integrity of (1H-pyrazolo[3,4-b]pyridin-3-ylmethyl)amine dihydrochloride?
- Analytical Techniques :
- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to quantify purity and detect byproducts (e.g., unreacted intermediates) .
- NMR Spectroscopy : Confirm structure via <sup>1</sup>H/<sup>13</sup>C NMR (e.g., pyrazole proton signals at δ 7.8–8.2 ppm; methylamine protons at δ 3.1–3.5 ppm) .
- Elemental Analysis : Validate the dihydrochloride stoichiometry (C8H9N5·2HCl) with ≤0.3% deviation from theoretical values .
- Quality Control :
- Compare melting points (e.g., 220–225°C decomp.) and IR spectra (N-H stretches at 3300–3500 cm<sup>-1</sup>) against reference standards .
Advanced Research Questions
Q. What are the structure-activity relationship (SAR) considerations for modifying the pyrazolo[3,4-b]pyridine core to enhance target binding affinity?
- Key Modifications :
- Substituent Effects : Introduce electron-withdrawing groups (e.g., Cl, CF3) at the pyridine C6 position to improve kinase inhibition (e.g., IC50 reductions from 500 nM to <50 nM) .
- Side Chain Optimization : Replace methylamine with bulkier groups (e.g., cyclohexyl or benzyl) to enhance hydrophobic interactions with ATP-binding pockets .
- Data-Driven Design :
- Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like CSNK1E or BRAF kinases. Validate with SPR (surface plasmon resonance) for affinity measurements (KD < 100 nM) .
Q. How can researchers resolve contradictions in biological activity data across different assay systems for this compound?
- Experimental Design :
- Assay Standardization : Replicate assays under consistent conditions (e.g., cell line: HEK293 vs. HeLa; ATP concentration: 10 μM vs. 100 μM) to isolate variables .
- Orthogonal Validation : Cross-verify IC50 values using fluorescence polarization (FP) and radiometric assays. For example, discrepancies in kinase inhibition may arise from ATP competition .
- Statistical Analysis :
- Apply ANOVA to compare dose-response curves across assays. Outliers may indicate off-target effects or assay interference (e.g., compound aggregation at >10 μM) .
Q. What strategies are effective in improving the aqueous solubility of (1H-pyrazolo[3,4-b]pyridin-3-ylmethyl)amine dihydrochloride derivatives without compromising bioactivity?
- Chemical Modifications :
- Prodrug Approach : Introduce phosphate or PEGylated groups at the amine moiety to enhance solubility (>5 mg/mL vs. <0.1 mg/mL for parent compound) .
- Co-Crystallization : Use co-solvents (e.g., cyclodextrins) or salt forms (e.g., mesylate) to stabilize the compound in aqueous buffers (pH 4–7) .
- Formulation Optimization :
- Nanoemulsions or liposomal encapsulation improve bioavailability (e.g., 2-fold AUC increase in rodent models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
